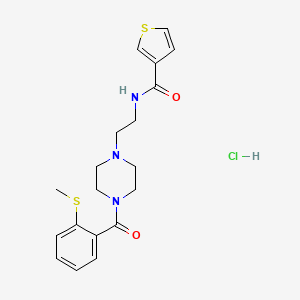

![molecular formula C17H9F6N3OS B2880013 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide CAS No. 338396-90-0](/img/structure/B2880013.png)

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

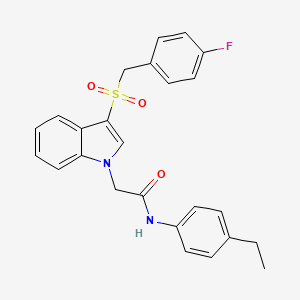

This compound contains several functional groups including a thiazole ring, a pyridine ring, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile. The pyridine ring could be introduced through a cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (thiazole and pyridine), which could contribute to its stability. The trifluoromethyl groups could influence the electronic properties of the molecule .Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the presence of the carboxamide group could make it a candidate for various condensation reactions. The aromatic rings might also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

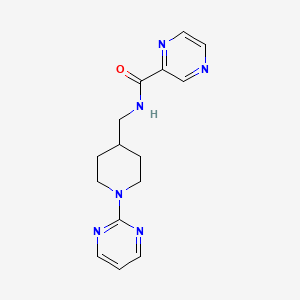

Inhibition of Transcription Factors

A study investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, focusing on its ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This compound showed potential for oral bioavailability improvement, with certain modifications maintaining or enhancing its cell-based activity (Palanki et al., 2000).

Coordination Polymers

Research into the structural diversity of copper(II) and silver(I) coordination polymers used angular dipyridyl ligands bearing amide spacers. These complexes exhibited unique molecular structures and showed potential applications in materials science for their emitting properties and structural variety (Yeh et al., 2008).

Oxidative C–H Functionalization

A study demonstrated the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via an oxidative C–S bond formation strategy. This metal-free approach indicated the versatility of using such compounds in synthesizing biologically relevant structures (Mariappan et al., 2016).

Synthesis of Aromatic Polyamides

The compound has been referenced in the synthesis of new diphenylfluorene-based aromatic polyamides, showcasing its utility in creating materials with desirable thermal and mechanical properties for industrial applications (Hsiao et al., 1999).

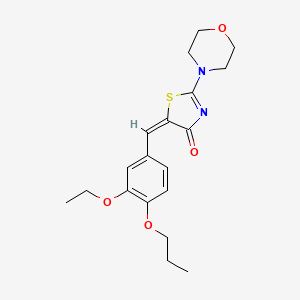

Chemoselective Thionation-Cyclization

An efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles was reported. This process highlights the compound's role in facilitating the synthesis of thiazoles with varied functionalities, indicating its importance in organic synthesis and potential pharmaceutical applications (Kumar et al., 2013).

Supramolecular Hetero-Bimetallacycles for Anticancer Potency

Research on tetracationic hetero-bimetallacycles constructed from an N,N'-bis(4-(pyridin-4-ylethynyl)phenyl)pyridine-2,6-dicarboxamide ligand showed significant cytotoxic effects against various cancer cell lines. This indicates the compound's potential in developing new anticancer therapies (Mishra et al., 2014).

Mecanismo De Acción

Target of Action

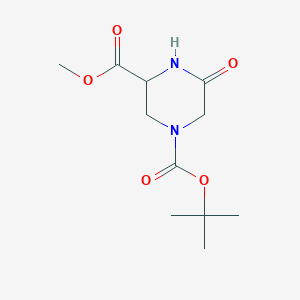

Similar compounds with a (thio)urea motif have been used as organocatalysts in organic chemistry .

Mode of Action

It’s known that (thio)urea derivatives can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

(thio)urea derivatives are known to be used extensively in promoting organic transformations .

Result of Action

It’s known that (thio)urea derivatives can activate substrates and stabilize partially developing negative charges, which could potentially lead to various organic transformations .

Action Environment

This compound, like other (thio)urea derivatives, shows promise in the field of organic chemistry due to its potential catalytic properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F6N3OS/c18-16(19,20)10-5-11(17(21,22)23)7-12(6-10)25-14(27)13-8-28-15(26-13)9-1-3-24-4-2-9/h1-8H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDPHORBDKWPIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F6N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2879930.png)

![benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2879945.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879947.png)

![8-(2,5-Dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2879948.png)